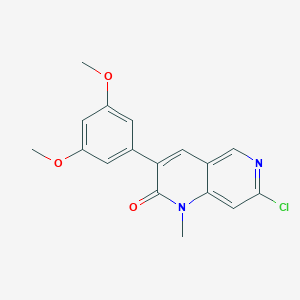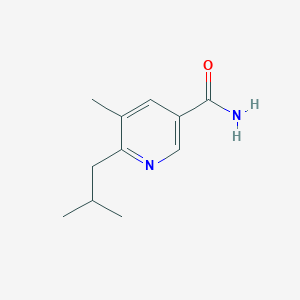
6-Isobutyl-5-methylnicotinamide
Vue d'ensemble
Description
6-Isobutyl-5-methylnicotinamide is a chemical compound belonging to the nicotinamide family Nicotinamides are derivatives of nicotinic acid and are known for their diverse biological and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isobutyl-5-methylnicotinamide typically involves the reaction of 6-isobutyl-5-methyl-nicotinic acid with an appropriate amine under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired nicotinamide derivative.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow microreactors, which offer advantages such as improved reaction control, higher yields, and scalability. Enzymatic catalysis using immobilized enzymes like Novozym® 435 can also be employed for the synthesis of nicotinamide derivatives in a sustainable and efficient manner .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Isobutyl-5-methylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed:
Applications De Recherche Scientifique
6-Isobutyl-5-methylnicotinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular metabolism and as a precursor for coenzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Mécanisme D'action
The mechanism of action of 6-Isobutyl-5-methylnicotinamide involves its role as a precursor for nicotinamide adenine dinucleotide (NAD+) and its reduced form (NADH). These coenzymes are essential for cellular energy metabolism, DNA repair, and regulation of transcription processes. The compound exerts its effects by modulating the activity of enzymes involved in these pathways, thereby influencing various biological processes .
Comparaison Avec Des Composés Similaires
Nicotinamide: A simpler derivative of nicotinic acid with similar biological properties.
6-Isobutyl-nicotinamide: Lacks the methyl group but shares the isobutyl substitution.
5-Methyl-nicotinamide: Lacks the isobutyl group but contains the methyl substitution.
Uniqueness: 6-Isobutyl-5-methylnicotinamide is unique due to the presence of both isobutyl and methyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. This dual substitution can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H16N2O |
|---|---|
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
5-methyl-6-(2-methylpropyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H16N2O/c1-7(2)4-10-8(3)5-9(6-13-10)11(12)14/h5-7H,4H2,1-3H3,(H2,12,14) |
Clé InChI |
CKLIMJYGWHTCKZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1CC(C)C)C(=O)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
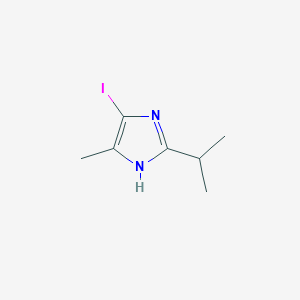
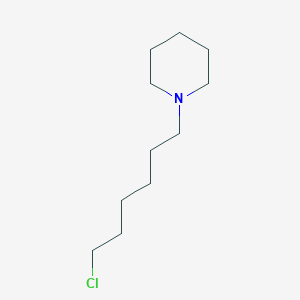
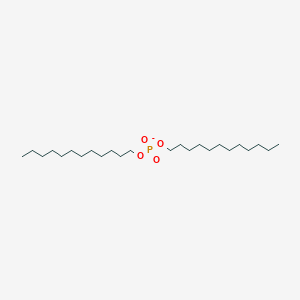
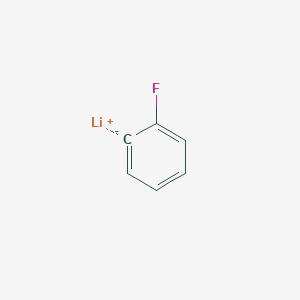

![5-(4-Pyridyl)imidazo[1,2-a]pyrimidine](/img/structure/B8461231.png)
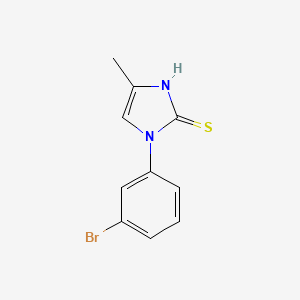

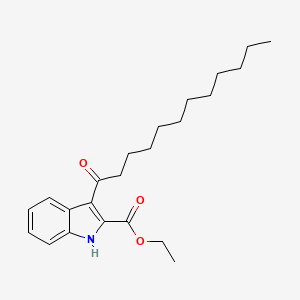
![1,4-Dioxa-8-azaspiro[4.5]decane,8-(8-methylimidazo[1,5-a]pyrazin-3-yl)-](/img/structure/B8461267.png)
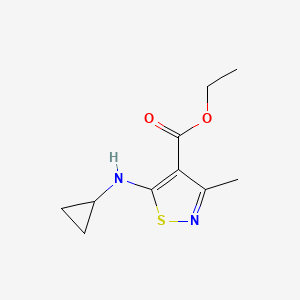
![Furo[2,3-b]pyridine-2,5-dicarboxylic acid,diethyl ester](/img/structure/B8461283.png)
![1-[2-(Benzenesulfonyl)ethenyl]-2-methylbenzene](/img/structure/B8461286.png)
